Sulfamethizole
Sulfamethizole
Sulfamethizole is a white powder. (NTP, 1992)
Sulfamethizole is a sulfonamide consisting of a 1,3,4-thiadiazole nucleus with a methyl substituent at C-5 and a 4-aminobenzenesulfonamido group at C-2. It has a role as an antimicrobial agent, an EC 2.5.1.15 (dihydropteroate synthase) inhibitor, an antiinfective agent and a drug allergen. It is a sulfonamide, a member of thiadiazoles and a sulfonamide antibiotic.
A sulfathiazole antibacterial agent.
Sulfamethizole is a natural product found in Apis cerana with data available.
Sulfamethizole is a broad-spectrum sulfanilamide and a synthetic analog of para-aminobenzoic acid (PABA) with antibacterial property. Sulfamethizole competes with PABA for the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid. This leads to an inhibition of bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines, ultimately resulting in cell growth arrest and cell death.
See also: Methenamine Mandelate; Sulfamethizole (component of).
Sulfamethizole is a sulfonamide consisting of a 1,3,4-thiadiazole nucleus with a methyl substituent at C-5 and a 4-aminobenzenesulfonamido group at C-2. It has a role as an antimicrobial agent, an EC 2.5.1.15 (dihydropteroate synthase) inhibitor, an antiinfective agent and a drug allergen. It is a sulfonamide, a member of thiadiazoles and a sulfonamide antibiotic.
A sulfathiazole antibacterial agent.
Sulfamethizole is a natural product found in Apis cerana with data available.
Sulfamethizole is a broad-spectrum sulfanilamide and a synthetic analog of para-aminobenzoic acid (PABA) with antibacterial property. Sulfamethizole competes with PABA for the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid. This leads to an inhibition of bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines, ultimately resulting in cell growth arrest and cell death.
See also: Methenamine Mandelate; Sulfamethizole (component of).
Brand Name:
Vulcanchem
CAS No.:
144-82-1
VCID:
VC0544119
InChI:
InChI=1S/C9H10N4O2S2/c1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h2-5H,10H2,1H3,(H,12,13)
SMILES:
CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N
Molecular Formula:
C9H10N4O2S2
Molecular Weight:
270.3 g/mol
Sulfamethizole
CAS No.: 144-82-1
Cat. No.: VC0544119
Molecular Formula: C9H10N4O2S2
Molecular Weight: 270.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Sulfamethizole is a white powder. (NTP, 1992) Sulfamethizole is a sulfonamide consisting of a 1,3,4-thiadiazole nucleus with a methyl substituent at C-5 and a 4-aminobenzenesulfonamido group at C-2. It has a role as an antimicrobial agent, an EC 2.5.1.15 (dihydropteroate synthase) inhibitor, an antiinfective agent and a drug allergen. It is a sulfonamide, a member of thiadiazoles and a sulfonamide antibiotic. A sulfathiazole antibacterial agent. Sulfamethizole is a natural product found in Apis cerana with data available. Sulfamethizole is a broad-spectrum sulfanilamide and a synthetic analog of para-aminobenzoic acid (PABA) with antibacterial property. Sulfamethizole competes with PABA for the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid. This leads to an inhibition of bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines, ultimately resulting in cell growth arrest and cell death. See also: Methenamine Mandelate; Sulfamethizole (component of). |
|---|---|
| CAS No. | 144-82-1 |
| Molecular Formula | C9H10N4O2S2 |
| Molecular Weight | 270.3 g/mol |
| IUPAC Name | 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C9H10N4O2S2/c1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h2-5H,10H2,1H3,(H,12,13) |
| Standard InChI Key | VACCAVUAMIDAGB-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N |
| Canonical SMILES | CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N |
| Appearance | Solid powder |
| Colorform | Crystals from water Colorless crystal |
| Melting Point | 406 °F (NTP, 1992) 210 °C 208 °C |
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